4-(2-Ethyl-1-piperidinyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-12-5-3-4-10-15(12)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIXRNBRRJERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Putative Structure and Analysis of 4-(2-Ethyl-1-piperidinyl)aniline
A Note on Chemical Identity: The compound "4-(2-Ethyl-1-piperidinyl)aniline" is not unambiguously defined in major chemical databases with a specific Chemical Abstracts Service (CAS) number. This guide will proceed by interpreting the name to mean 4-(2-ethylpiperidin-1-yl)aniline , where an ethyl group is located at the 2-position of the piperidine ring, which is itself attached to an aniline ring at the 4-position via the piperidine nitrogen. The synthesis and analysis sections are therefore based on established principles for structurally related N-arylpiperidines and substituted anilines, with data from close analogs used for illustrative purposes.
Introduction
Substituted anilines and piperidines are cornerstone structural motifs in modern medicinal chemistry and materials science.[1] The putative compound, 4-(2-ethyl-1-piperidinyl)aniline, combines the pharmacophoric features of a substituted piperidine ring with the versatile reactivity of an aniline moiety. Such structures are of significant interest to researchers in drug development due to their potential to interact with a variety of biological targets.[2][3] This guide provides a comprehensive overview of the presumed chemical structure, plausible synthetic routes, and a detailed multi-technique approach to the analytical characterization of 4-(2-ethyl-1-piperidinyl)aniline.
Chemical Structure and Physicochemical Properties
The proposed structure for 4-(2-ethyl-1-piperidinyl)aniline is a tertiary amine featuring a 2-ethyl-substituted piperidine ring N-linked to the para-position of an aniline ring. The presence of a chiral center at the 2-position of the piperidine ring means this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
Below is a table of predicted physicochemical properties for the proposed structure. These values are estimations based on computational models and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| Appearance | Likely a solid or high-boiling liquid | Based on analogs like 4-(1-Piperidino)aniline.[1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Typical for N-arylpiperidines.[1] |
| pKa | Estimated 5-6 for the aniline nitrogen | The electron-donating piperidine group increases basicity compared to aniline. |
| LogP | Estimated 3.0 - 4.0 | Indicates moderate lipophilicity. |
Synthesis of 4-(2-Ethyl-1-piperidinyl)aniline
A plausible and efficient synthetic route to 4-(2-ethyl-1-piperidinyl)aniline is through a reductive amination reaction. This well-established method forms the C-N bond between the aniline and piperidine moieties.[4]
Proposed Synthetic Pathway: Reductive Amination
The synthesis would involve the reaction of 4-fluoro-nitrobenzene with 2-ethylpiperidine, followed by the reduction of the nitro group.
Caption: Proposed synthesis of 4-(2-ethyl-1-piperidinyl)aniline.
Step-by-Step Experimental Protocol
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-fluoro-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 2-ethylpiperidine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)-2-ethylpiperidine.
-
-
Nitro Group Reduction:
-
Dissolve the crude intermediate in a solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-ethyl-1-piperidinyl)aniline.
-
Purify the product by column chromatography on silica gel.
-
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. For 4-(2-ethyl-1-piperidinyl)aniline, both ¹H and ¹³C NMR would provide key information.
Expected ¹H NMR Spectral Features (in CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | d | 2H | Aromatic protons ortho to the piperidine group |
| ~ 6.6 - 6.8 | d | 2H | Aromatic protons meta to the piperidine group |
| ~ 3.6 | br s | 2H | -NH₂ protons of the aniline |
| ~ 2.8 - 3.2 | m | 3H | Piperidine protons at C2 and C6 |
| ~ 1.5 - 1.9 | m | 8H | Remaining piperidine and ethyl -CH₂- protons |
| ~ 0.9 | t | 3H | Ethyl -CH₃ protons |
Expected ¹³C NMR Spectral Features (in CDCl₃, 75 MHz):
-
Aromatic Region (110-150 ppm): Four distinct signals for the para-substituted aniline ring.
-
Piperidine Region (20-60 ppm): Signals corresponding to the five distinct carbons of the 2-ethylpiperidine ring.
-
Ethyl Group Region (10-30 ppm): Two signals for the ethyl group carbons.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 204, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the ethyl group from the piperidine ring, leading to a fragment at m/z = 175.
-
Alpha-cleavage of the piperidine ring is a characteristic fragmentation pathway for piperidine derivatives.[5]
-
Fragmentation of the aniline ring.
-
Caption: Predicted mass spectral fragmentation of 4-(2-ethyl-1-piperidinyl)aniline.
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-3500 | N-H | Stretching (primary amine) |
| 2850-3000 | C-H | Stretching (aliphatic) |
| 1600-1620 | C=C | Aromatic ring stretching |
| 1500-1520 | N-H | Bending (primary amine) |
| 1250-1350 | C-N | Stretching (aromatic amine) |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its quantification.
Reversed-phase HPLC with UV detection is a suitable method for the analysis of 4-(2-ethyl-1-piperidinyl)aniline.[6][7]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][9]
Typical GC-MS Method Parameters:
| Parameter | Condition |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Detector | Electron Ionization (EI) at 70 eV |
digraph "Analytical_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];"Synthesis" [label="Synthesis & Purification"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C)"]; "MS" [label="Mass Spectrometry\n(EI)"]; "IR" [label="IR Spectroscopy"]; "HPLC" [label="HPLC-UV\n(Purity)"]; "GCMS" [label="GC-MS\n(Identification)"]; "Structure_Confirmation" [label="Structure Confirmation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purity_Assessment" [label="Purity Assessment", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Synthesis" -> "NMR"; "Synthesis" -> "MS"; "Synthesis" -> "IR"; "Synthesis" -> "HPLC"; "Synthesis" -> "GCMS"; "NMR" -> "Structure_Confirmation"; "MS" -> "Structure_Confirmation"; "IR" -> "Structure_Confirmation"; "HPLC" -> "Purity_Assessment"; "GCMS" -> "Purity_Assessment"; }
Caption: Integrated analytical workflow for 4-(2-ethyl-1-piperidinyl)aniline.
Conclusion
While the chemical "4-(2-Ethyl-1-piperidinyl)aniline" is not uniquely identified in the chemical literature, this guide provides a comprehensive framework for its potential synthesis and detailed analysis based on its most plausible structure. The proposed synthetic route via reductive amination is a robust and versatile method. The analytical workflow, combining spectroscopic and chromatographic techniques, ensures a thorough characterization of the molecule's structure and purity. This guide serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to approach the synthesis and analysis of this and structurally related compounds with confidence.
References
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LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
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PubMed. (2020, October 11). Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)aniline. Retrieved from [Link]
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PubMed. (n.d.). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Retrieved from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. Retrieved from [Link]
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Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]
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EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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ChemBK. (2024, April 9). 4-(piperidin-1-yl)aniline. Retrieved from [Link]
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PubMed. (2017, September 29). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. Retrieved from [Link]
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Agilent. (n.d.). Substituted Anilines. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. Retrieved from [Link]
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Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2022, May 5). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Retrieved from [Link]
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SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]
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Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved from [Link]
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PubChemLite. (2025). 2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}aniline. Retrieved from [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-(2-Ethyl-1-piperidinyl)aniline
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-(2-Ethyl-1-piperidinyl)aniline, a molecule of interest for researchers and professionals in drug development and chemical synthesis. In the absence of extensive public data for this specific molecule, this document synthesizes established principles from analogous structures—namely substituted anilines and piperidines—to offer predictive insights and detailed, field-proven experimental protocols. The methodologies outlined herein are designed to be self-validating, enabling researchers to generate robust and reliable data for this compound. This guide covers theoretical predictions, step-by-step experimental workflows for solubility and stability assessment, and analytical considerations for quantitative analysis.
Introduction and Molecular Profile
4-(2-Ethyl-1-piperidinyl)aniline is a bifunctional organic molecule featuring a substituted aniline ring and a tertiary amine incorporated within a piperidine heterocycle. The aniline moiety is a common pharmacophore and a versatile synthetic precursor, while the piperidine ring is a prevalent scaffold in many pharmaceuticals, often used to modulate physicochemical properties such as lipophilicity and basicity. The ethyl substitution on the piperidine ring further influences its steric and electronic profile.
A thorough understanding of the solubility and stability of this compound is paramount for its application in medicinal chemistry and process development. Solubility directly impacts bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or toxic byproducts. This guide provides the necessary theoretical foundation and practical methodologies to comprehensively profile these critical attributes.
Predicted Physicochemical and Solubility Characteristics
Based on its constituent functional groups, a qualitative physicochemical profile can be predicted.
-
Basicity: The molecule possesses two basic nitrogen centers: the aniline nitrogen (pKa of aniline is ~4.6) and the piperidine nitrogen (pKa of N-ethylpiperidine is ~10.4). The piperidine nitrogen is significantly more basic due to its aliphatic nature. This dual basicity suggests that the molecule's solubility will be highly dependent on pH, with significantly increased aqueous solubility at pH values below the pKa of the piperidine nitrogen.
-
Lipophilicity (LogP): The presence of the ethyl group and the overall hydrocarbon scaffold suggests a moderate to high lipophilicity. The calculated XLogP3 for a similar structure, 4-(2-(piperidin-1-yl)ethyl)aniline, is 2.4, indicating a preference for lipid environments over aqueous ones at neutral pH[1].
-
Solubility Profile Prediction:
-
Aqueous Solubility: Expected to be low at neutral pH but will increase significantly in acidic conditions due to the formation of a soluble salt.
-
Organic Solubility: The parent compound, being a free base, is predicted to be soluble in a range of organic solvents[2]. Piperidine itself is highly soluble in alcohols, ethers, and chloroform[3]. Therefore, high solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF, THF) and alcohols (e.g., methanol, ethanol), with moderate solubility in less polar solvents like toluene and limited solubility in nonpolar aliphatic hydrocarbons such as hexane[3][4].
-
Quantitative Solubility Assessment: A Methodological Approach
A definitive solubility profile must be determined empirically. The following section outlines a robust workflow for this purpose.
Experimental Workflow for Solubility Determination
The Shake-Flask method (as described by OECD Guideline 105) is a reliable approach for determining equilibrium solubility.
Caption: Workflow for equilibrium solubility determination.
Detailed Protocol for Solubility Measurement
Objective: To determine the equilibrium solubility of 4-(2-Ethyl-1-piperidinyl)aniline in various solvents at a controlled temperature.
Materials:
-
4-(2-Ethyl-1-piperidinyl)aniline (solid)
-
Selected solvents: Purified Water (pH 7.0), 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, THF, Toluene, Hexane.
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (ensure compatibility with organic solvents)
-
Validated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials. The key is to have undissolved solid remaining after equilibrium is reached to ensure saturation[4].
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each solvent to the respective vials[4].
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (24-48 hours is typical) to ensure equilibrium is reached[4].
-
Phase Separation: After equilibration, let the vials stand at the same temperature for at least 2 hours to allow undissolved material to settle[4].
-
Sample Collection & Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all particulate matter.
-
Perform a precise dilution of the filtrate with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point for method development[5].
-
Calculation: Determine the concentration in the original saturated solution by accounting for the dilution factor.
Data Presentation for Solubility
| Solvent System | Temperature (°C) | Measured Concentration (mg/mL) | Qualitative Solubility |
| Purified Water (pH 7) | 25.0 | ||
| 0.1 M HCl | 25.0 | ||
| 0.1 M NaOH | 25.0 | ||
| Methanol | 25.0 | ||
| Acetonitrile | 25.0 | ||
| DMSO | 25.0 | ||
| Toluene | 25.0 | ||
| Hexane | 25.0 |
Chemical Stability Profiling
Stability testing exposes the molecule to stress conditions to identify potential degradation pathways and determine its intrinsic stability.
Predicted Degradation Pathways
The chemical structure suggests several potential points of instability:
-
Oxidation of the Aniline Ring: The primary amine of the aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products, such as nitroso and nitro compounds, and can also lead to polymerization. This is a common degradation route for anilines.
-
Oxidative N-Dealkylation: The tertiary amine of the piperidine ring can undergo oxidation, potentially leading to N-de-ethylation or ring opening.
-
Photodegradation: Aromatic amines are often light-sensitive and can degrade upon exposure to UV or visible light.
Caption: Plausible degradation pathways for the molecule.
Forced Degradation Study Protocol
Objective: To assess the stability of 4-(2-Ethyl-1-piperidinyl)aniline under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Methanol).
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).
-
pH meter, heating block/oven, photostability chamber.
-
HPLC system with a photodiode array (PDA) detector.
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A PDA detector is crucial for assessing peak purity.
-
Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 2, 8, and 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 2, 8, and 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Heat a solid sample and a solution sample at 80°C for 24 hours.
-
Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.
-
-
Analysis: At each time point, inject the samples into the HPLC system.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the percentage of each major degradant formed.
-
Assess peak purity to ensure the parent peak is spectrally pure.
-
Experimental Workflow for Stability Studies
Caption: General workflow for forced degradation studies.
Data Presentation for Stability
| Stress Condition | Duration (hours) | % Parent Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |
| 0.1 M HCl, 60°C | 2 | ||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH, 60°C | 2 | ||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂, RT | 2 | ||||
| 8 | |||||
| 24 | |||||
| Thermal, 80°C | 24 | ||||
| Photostability | (ICH Q1B) |
Conclusion
This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of 4-(2-Ethyl-1-piperidinyl)aniline. By leveraging established principles and detailed experimental protocols, researchers can generate the critical data needed for informed decision-making in drug discovery, process chemistry, and material science. The proposed workflows, from predictive assessment to quantitative analysis, ensure a thorough characterization of this molecule, forming a solid foundation for its future applications.
References
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- EPA. (n.d.).
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- BLDpharm. (n.d.). 952959-60-3|4-Chloro-N-(2-(piperazin-1-yl)ethyl)aniline.
- (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline.
- Analytical Methods. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.
- Sigma-Aldrich. (n.d.). 4-(piperidin-1-ylmethyl)aniline.
- Sigma-Aldrich. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride.
- Cloudfront.net. (n.d.). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.
- PubChem. (n.d.).
- PubChem. (n.d.). N-Ethylpiperidine.
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An In-Depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)aniline Derivatives and Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential as Novel Ion Channel Modulators
Abstract
This technical guide provides a comprehensive overview of 4-(2-ethyl-1-piperidinyl)aniline and its analogues, a class of compounds with significant potential in modern drug discovery. We delve into rational synthetic strategies for accessing this chemical scaffold, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and present detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel chemical entities targeting ion channels, with a particular focus on their potential as potassium channel modulators.
Introduction: The Therapeutic Promise of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with a wide array of biological targets. The 4-amino-N-arylpiperidine core, in particular, has been a fertile ground for the discovery of compounds with diverse pharmacological activities, including analgesic, anti-cancer, and central nervous system (CNS) effects.[3][4]
This guide focuses on a specific, underexplored subclass: 4-(2-ethyl-1-piperidinyl)aniline and its derivatives. The introduction of an ethyl group at the 2-position of the piperidine ring introduces a chiral center and steric bulk, which can profoundly influence receptor binding, selectivity, and metabolic stability. The aniline moiety provides a versatile handle for further chemical modification, allowing for the fine-tuning of electronic and lipophilic properties.
While direct literature on this specific scaffold is sparse, its structural similarity to known ion channel modulators, particularly potassium channel blockers like 4-aminopyridine (4-AP), suggests a compelling hypothesis for its mechanism of action.[5] This guide will, therefore, explore the potential of 4-(2-ethyl-1-piperidinyl)aniline derivatives as novel potassium channel modulators, a class of drugs with therapeutic applications in a range of disorders from multiple sclerosis to epilepsy.[6][7]
Synthesis of the 4-(2-Ethyl-1-piperidinyl)aniline Core
The synthesis of the 4-(2-ethyl-1-piperidinyl)aniline core can be achieved through a robust and scalable two-step sequence, analogous to established methods for related 4-piperidinoanilines.[8][9] The primary strategy involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction.
Synthetic Workflow
The overall synthetic pathway is depicted below:
Caption: General synthetic scheme for 4-(2-Ethyl-1-piperidinyl)aniline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-Nitrophenyl)-2-ethylpiperidine
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (1.5 eq) and 2-ethylpiperidine (2.0 eq).
-
Stir the reaction mixture at 90°C for 9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous Na2SO3.
-
Concentrate the organic layer under reduced pressure to yield 1-(4-nitrophenyl)-2-ethylpiperidine, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)aniline
-
Dissolve the crude 1-(4-nitrophenyl)-2-ethylpiperidine (1.0 eq) in ethyl acetate (EtOAc).
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of chloroform/methanol) to afford the final product, 4-(2-ethyl-1-piperidinyl)aniline.[8]
Proposed Pharmacological Activity: Modulation of Potassium Channels
Based on structural analogy to known potassium channel blockers, we hypothesize that 4-(2-ethyl-1-piperidinyl)aniline derivatives act as modulators of voltage-gated potassium (Kv) channels.[5] The 4-aminopyridine moiety is a well-established pharmacophore for Kv channel inhibition.
Mechanism of Action Hypothesis
We propose that the protonated form of the aniline nitrogen in 4-(2-ethyl-1-piperidinyl)aniline derivatives binds within the pore of Kv channels, physically occluding the passage of potassium ions. The piperidine ring and its substituents would then interact with the surrounding residues in the channel pore, influencing the affinity and selectivity of the compound for different Kv channel subtypes.
Caption: Hypothesized mechanism of Kv channel blockade.
Structure-Activity Relationship (SAR) Exploration
To probe the therapeutic potential of this scaffold, a systematic SAR study is proposed. Modifications will be explored at three key positions: the aniline ring, the piperidine ring, and the aniline nitrogen.
Proposed Analogue Design
The following table outlines a series of proposed analogues for a hypothetical SAR study:
| Analogue ID | R1 (Aniline Substitution) | R2 (Piperidine Substitution) | R3 (Aniline N-Substitution) | Hypothesized Impact on Activity |
| LEAD-01 | H | 2-Ethyl | H | Baseline Activity |
| ANA-01 | 3-Fluoro | 2-Ethyl | H | Increased potency due to altered pKa |
| ANA-02 | 3-Methoxy | 2-Ethyl | H | Potential for H-bond interactions |
| ANA-03 | H | 2-Propyl | H | Probing steric tolerance at the 2-position |
| ANA-04 | H | 3-Ethyl | H | Investigating positional isomer effects |
| ANA-05 | H | 2-Ethyl | Methyl | Reduced potency due to loss of H-bond donor |
| ANA-06 | H | 2-Ethyl | Acetyl | Inactivation due to amide formation |
SAR Logic and Rationale
-
Aniline Ring (R1): Substitution on the aniline ring can modulate the pKa of the anilinic nitrogen, which is crucial for its interaction with the channel pore. Electron-withdrawing groups are expected to lower the pKa, potentially influencing the binding affinity at physiological pH.
-
Piperidine Ring (R2): The size and position of the alkyl substituent on the piperidine ring will likely impact the compound's fit within the binding pocket of the potassium channel. Varying the alkyl group will help to map the steric and hydrophobic requirements of the binding site.
-
Aniline Nitrogen (R3): The primary amine is hypothesized to be critical for activity, acting as a hydrogen bond donor. Alkylation or acylation of this nitrogen is expected to significantly reduce or abolish activity, thereby validating its importance.
Experimental Protocols for Biological Evaluation
To test the hypothesis that these compounds are Kv channel modulators, a series of in vitro and in vivo experiments are proposed.
In Vitro Electrophysiology
Objective: To determine the inhibitory activity of the synthesized compounds on specific Kv channel subtypes (e.g., Kv1.1, Kv1.3, Kv7.2/7.3).
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Culture a cell line stably expressing the Kv channel of interest (e.g., HEK293 or CHO cells).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform whole-cell patch-clamp recordings to measure K+ currents in response to a voltage-step protocol.
-
Apply the test compound at various concentrations to the bath solution and record the resulting inhibition of the K+ current.
-
Construct concentration-response curves and calculate the IC50 value for each compound.
In Vivo Model of Neuropathic Pain
Objective: To assess the analgesic efficacy of lead compounds in a preclinical model of neuropathic pain.
Methodology: Chronic Constriction Injury (CCI) Model in Rats
-
Induce neuropathic pain in rats by loosely ligating the sciatic nerve.
-
Assess baseline pain thresholds using a von Frey filament test (for mechanical allodynia) and a Hargreaves test (for thermal hyperalgesia).
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Measure pain thresholds at various time points post-administration.
-
Compare the pain thresholds of the compound-treated group to the vehicle-treated group to determine analgesic efficacy.
Conclusion and Future Directions
The 4-(2-ethyl-1-piperidinyl)aniline scaffold represents a promising starting point for the development of novel ion channel modulators. The synthetic route is straightforward, and the structure offers multiple avenues for chemical modification to optimize pharmacological properties. The proposed SAR studies, coupled with robust biological evaluation, will be crucial in validating the therapeutic potential of this compound class. Future work should focus on elucidating the specific Kv channel subtype selectivity of these analogues and exploring their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development.
References
-
ResearchGate. Structure activity relationship. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PubMed. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
-
PubMed. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
PubMed. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. [Link]
-
PubChem. N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline. [Link]
-
MySkinRecipes. 4-(2-(piperidin-1-yl)ethoxy)aniline. [Link]
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Wikipedia. List of fentanyl analogues. [Link]
-
MDPI. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]
-
PMC. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. [Link]
-
Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
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MDPI. Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]
-
JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
-
MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]
-
PMC. Control of biophysical and pharmacological properties of potassium channels by ancillary subunits. [Link]
-
LITFL. Potassium Channel Activators - Part One. [Link]
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- 4. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
"potential pharmacological applications of ethyl-piperidinyl-aniline compounds"
The following technical guide provides an in-depth pharmacological analysis of the Ethyl-Piperidinyl-Aniline scaffold, formally classified within medicinal chemistry as the 4-anilidopiperidine core. While historically synonymous with the fentanyl class of opioids, this guide focuses on the potential and emerging applications of this chemical architecture, including biased agonism, multi-target ligand design, and neuroprotective sigma-1 receptor modulation.
From Structural Pharmacophore to Next-Generation Therapeutics
Executive Summary
The ethyl-piperidinyl-aniline moiety represents a privileged scaffold in medicinal chemistry.[1] Characterized by a piperidine ring substituted at the 4-position with an anilido group and often N-alkylated (e.g., ethyl or phenethyl), this architecture forms the backbone of the most potent mu-opioid receptor (MOR) agonists known. However, beyond classical analgesia, this scaffold is currently being repurposed for biased ligand design (to decouple analgesia from respiratory depression) and sigma-1 receptor (σ1R) modulation for neuroprotection.
This guide serves as a technical blueprint for researchers investigating this scaffold, providing structural insights, mechanistic pathways, and validated experimental protocols.
Structural Biology & SAR Analysis
The pharmacological potency of this scaffold relies on a precise "lock-and-key" fit within the transmembrane domains of G-Protein Coupled Receptors (GPCRs).
The Pharmacophore Triad
The scaffold functions through three distinct structural domains:
-
The Basic Nitrogen (Piperidine): Protonated at physiological pH, it forms a critical salt bridge with Asp147 (TM3) of the MOR.
-
The Anilido Ring: Occupies a hydrophobic pocket formed by TM3, TM5, and TM6. Electronic substitutions here (e.g., fluorine) modulate metabolic stability and binding affinity.
-
The N-Alkyl Tail (Ethyl/Phenethyl):
-
Phenethyl (Fentanyl-like): Maximizes hydrophobic interaction with the receptor's aromatic cage, resulting in nanomolar affinity.
-
Ethyl (N-Ethyl analogues): Reduces opioid potency significantly but shifts selectivity profiles, often enhancing affinity for Sigma-1 receptors or acting as a versatile intermediate for "soft drug" design.
-
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the critical binding interactions and modification zones for the scaffold.
Caption: SAR map detailing the pharmacophore's interaction with the Mu-Opioid Receptor and metabolic susceptibility.
Potential Pharmacological Applications
Current research has moved beyond simple potency enhancement toward functional selectivity .
Biased Agonism (G-Protein vs. -Arrestin)
Standard opioids recruit both G-proteins (analgesia) and
-
Mechanism: Steric bulk added to the amide linker or the piperidine ring can alter the receptor's conformational change, favoring
coupling over -arrestin recruitment. -
Goal: A "safer" analgesic with a wider therapeutic window.
Sigma-1 Receptor ( R) Ligands
Shorter N-alkyl chains (like the N-ethyl variant) often reduce opioid activity but retain or enhance affinity for the
-
Application: Neuroprotection, cognitive enhancement, and potential treatment for cocaine addiction.
-
Rationale: The piperidine nitrogen and the aromatic anilido group mimic the pharmacophore of classic sigma ligands like haloperidol or DTG.
"Soft Drug" Design (Remifentanil Concept)
Incorporating ester linkages into the N-alkyl tail (replacing the ethyl/phenethyl group) allows for rapid hydrolysis by plasma esterases.
-
Benefit: Ultra-short duration of action, independent of hepatic or renal function.
-
Use Case: Precision anesthesia where rapid recovery is required.
Experimental Protocols
The following protocols are designed for evaluating novel derivatives of this scaffold.
Safety & Handling (Critical)
-
Hazard: Many derivatives are potent respiratory depressants.
-
Requirement: All handling must occur in a Class II Biosafety Cabinet or chemical fume hood with HEPA filtration.
-
Antidote: Naloxone must be immediately available.
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
Materials:
-
Membrane preparation (CHO cells expressing hMOR).
-
Radioligand:
-DAMGO (0.5 nM). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Protocol:
-
Preparation: Dilute test compounds in DMSO (10-point curve,
M to M). -
Incubation: Mix 100 µL membrane protein, 50 µL
-DAMGO, and 50 µL test compound. -
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition (Gi-Signaling)
Objective: Verify agonist efficacy and potency (
Protocol:
-
Cell Seeding: Seed hMOR-expressing CHO cells in 384-well plates (2,000 cells/well).
-
Stimulation: Add Forskolin (10 µM) to stimulate cAMP production.
-
Treatment: Add test compound and incubate for 30 minutes.
-
Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra).
-
Principle: The compound should inhibit Forskolin-induced cAMP spikes if it acts as a Gi-agonist.
-
-
Data Output: Plot % Inhibition vs. Log[Concentration].
Mechanistic Signaling Pathway
Understanding the downstream effects is crucial for distinguishing between analgesia and side effects.
Caption: Divergent signaling pathways: Gi-protein activation leads to analgesia, while Beta-arrestin drives side effects.
Quantitative Data Summary
Comparative data for the scaffold variants highlights the impact of the N-alkyl tail on potency.
| Compound Class | N-Substituent | MOR Affinity ( | Potency (Relative to Morphine) | Primary Application |
| Fentanyl | Phenethyl | ~1.3 nM | 100x | Analgesia / Anesthesia |
| N-Ethyl Analogue | Ethyl | ~250 nM | 0.1x - 1x | Sigma Ligand / Precursor |
| Sufentanil | Thienyl-ethyl | ~0.1 nM | 500x - 1000x | Potent Anesthesia |
| Remifentanil | Ester-linked | ~1-2 nM | 100x | Short-acting Anesthesia |
| Biased Ligand | Modified Tail | Variable | Variable | Experimental (Low Side Effects) |
Note: Data represents approximate values aggregated from standard pharmacological literature for comparative purposes.
References
-
Vardanyan, R., & Hruby, V. (2014).[2] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link
-
Lipinski, P., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Link
-
Gogineni, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link
-
United Nations Office on Drugs and Crime (UNODC). (2024).[3] Fentanyl analogues: Technical Update. UNODC Laboratory and Scientific Service. Link
-
Yadav, P., et al. (2010). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Medicinal Chemistry Research. Link
Sources
Methodological & Application
Application Note: High-Purity Isolation of 4-(2-Ethyl-1-piperidinyl)aniline via Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-Ethyl-1-piperidinyl)aniline, a substituted aromatic amine of significant interest in pharmaceutical and chemical synthesis. The inherent basicity of the dual amine moieties (aniline and piperidine) presents a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and low recovery. This guide details a robust methodology that overcomes these issues through strategic mobile phase modification. We will explore the causal logic behind the selection of the stationary and mobile phases, provide a step-by-step protocol from initial TLC optimization to final product isolation, and offer troubleshooting guidance. The self-validating nature of this protocol ensures high reproducibility, yielding the target compound with excellent purity.
Part 1: Analyte & Impurity Profile Analysis
Physicochemical Properties of 4-(2-Ethyl-1-piperidinyl)aniline
4-(2-Ethyl-1-piperidinyl)aniline is a bifunctional organic molecule featuring a primary aromatic amine (aniline) and a tertiary aliphatic amine (piperidine).
-
Structure:
(Image for illustrative purposes) -
Molecular Formula: C₁₃H₂₀N₂
-
Key Features & Chromatographic Implications:
-
Basicity: The presence of two basic nitrogen atoms (aniline pKa ~4.6; piperidine pKa ~11.2) is the dominant factor influencing its chromatographic behavior. These basic sites will strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can lead to irreversible adsorption, significant peak tailing, and even on-column degradation.[2]
-
Polarity: The molecule possesses both polar (N-H, C-N bonds) and non-polar (aromatic ring, ethyl group, piperidine ring carbons) regions, classifying it as a moderately polar compound.
-
Solubility: It is expected to be soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol, but poorly soluble in non-polar solvents like hexanes and immiscible in water.[3][4]
-
Anticipated Impurity Profile
Effective purification requires an understanding of potential impurities, which typically arise from the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 4-fluoro-nitrobenzene with 2-ethylpiperidine, followed by the reduction of the nitro group.[5]
-
Unreacted Starting Materials:
-
2-Ethylpiperidine: A volatile and highly basic aliphatic amine.
-
4-Nitro-1-(2-ethyl-1-piperidinyl)benzene: The intermediate compound; significantly more polar than the final product.
-
Aniline: If the synthesis starts from a different route, unreacted aniline could be present.[6]
-
-
Synthesis Byproducts:
Part 2: Chromatographic Method Development: A Rationale-Driven Approach
The success of this purification hinges on mitigating the strong acid-base interaction between the basic analyte and the acidic stationary phase.
Stationary Phase Selection
While alternatives like alumina or amine-functionalized silica exist, standard silica gel (60 Å, 230-400 mesh) remains the most common and cost-effective choice.[2][8] Its predictable behavior and high resolving power can be fully leveraged by deactivating the acidic silanol groups with a modified mobile phase. This approach is often preferred for its simplicity and broad applicability.
Mobile Phase Design: The Key to Success
The mobile phase must serve two purposes: elute the compound with an appropriate retention factor (Rƒ) and suppress the undesirable interactions with the silica surface.[9]
-
Primary Solvent System: A binary system of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate) is ideal. This combination allows for fine-tuning of the eluent strength to achieve good separation between the target compound and less polar impurities.
-
The Basic Modifier (Additive): This is the most critical component. Adding a small amount of a volatile tertiary amine, such as Triethylamine (TEA) , to the mobile phase is essential.[1]
-
Mechanism of Action: TEA acts as a competitive base. It is a small, strong base that preferentially interacts with the acidic silanol sites on the silica gel, effectively "masking" them from the analyte. This allows the 4-(2-Ethyl-1-piperidinyl)aniline to travel through the column based on its polarity interactions with the bulk silica surface and the mobile phase, rather than being detained by strong ionic interactions. The result is a symmetrical peak shape and significantly improved recovery.[2] A typical concentration is 0.5-1% (v/v) TEA in the eluent system.
-
Protocol: Preliminary TLC Analysis
Never proceed to column chromatography without first optimizing the mobile phase using Thin Layer Chromatography (TLC).
-
Prepare Stock Solution: Dissolve a small amount of the crude 4-(2-Ethyl-1-piperidinyl)aniline in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare Eluent Systems: In small beakers, prepare various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1). To each of these systems, add 1% triethylamine.
-
Spot TLC Plates: Using a capillary tube, spot the crude material onto silica gel TLC plates.
-
Develop Plates: Run the plates in chambers containing the different eluent systems.
-
Visualize: Observe the plates under UV light (254 nm). The aniline ring is UV-active.
-
Select Optimal System: The ideal mobile phase is one that moves the target compound to a retention factor (Rƒ) of approximately 0.25-0.35 . This Rƒ value ensures that the compound will bind to the column effectively but can be eluted in a reasonable volume without excessive band broadening.
Part 3: Detailed Purification Protocol
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.[10]
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Analyte | Crude 4-(2-Ethyl-1-piperidinyl)aniline |
| Solvents | Hexanes (or Heptane), HPLC Grade |
| Ethyl Acetate (EtOAc), HPLC Grade | |
| Modifier | Triethylamine (TEA), Redistilled |
| Loading Solvent | Dichloromethane (DCM) or Ethyl Acetate |
| Apparatus | Glass chromatography column (40-50 mm ID) |
| Separatory funnel / Eluent reservoir | |
| Fraction collection tubes | |
| TLC plates, Silica Gel 60 F₂₅₄ | |
| Rotary Evaporator |
Step-by-Step Methodology
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
Make Slurry: In a beaker, measure ~50 g of silica gel (for a 1 g sample, a 50:1 ratio is a good starting point). Add the chosen mobile phase (e.g., 8:2 Hexane:EtOAc + 1% TEA) until a pourable, homogenous slurry is formed.
-
Pouring: Quickly and carefully pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Packing: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure the silica packs down into a stable, uniform bed. Crucially, never let the top of the silica bed run dry.
-
Equilibration: Once packed, add a ~1 cm layer of sand to the top of the silica bed to prevent disruption during solvent addition. Wash the column with at least two column volumes of the mobile phase to ensure it is fully equilibrated with the triethylamine.
Dry loading is superior for preventing band broadening and improving resolution.
-
Adsorb Sample: Dissolve the ~1 g crude sample in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM). Add ~2-3 g of silica gel to this solution.
-
Evaporate Solvent: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample as a powder onto the top layer of sand in the column, ensuring an even layer.
-
Add Mobile Phase: Carefully fill the column with the mobile phase.
-
Begin Elution: Open the stopcock and begin collecting fractions (e.g., 15-20 mL per tube). Maintain a constant head of solvent above the silica bed at all times.
-
Monitor Progress: Systematically spot every few fractions onto a TLC plate. Develop and visualize the plate to track the elution of the target compound.
-
Identify Pure Fractions: Based on the TLC analysis, identify and combine all fractions that contain only the pure target compound (single spot at the correct Rƒ).
-
Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator. The presence of TEA will require co-evaporation with a solvent like toluene or thorough drying under high vacuum to remove completely.
-
Confirm Purity: Obtain the final mass and calculate the yield. Confirm the purity and structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Part 4: Data Presentation & Visualization
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High resolution, cost-effective, and well-understood.[10] |
| Silica:Compound Ratio | 50:1 to 100:1 (w/w) | Provides sufficient resolving power for closely eluting impurities.[10] |
| Mobile Phase | Hexanes:Ethyl Acetate with 1% Triethylamine | Allows fine-tuning of polarity; TEA is essential to prevent peak tailing.[1][2] |
| Rƒ of Target Compound | ~0.25 - 0.35 | Optimal for good separation and reasonable elution volume. |
| Sample Loading | Dry Loading (adsorbed onto silica) | Minimizes band broadening, leading to sharper peaks and better separation. |
| Detection | UV visualization (254 nm) on TLC plates | The aromatic aniline ring is strongly UV-active. |
Workflow Visualizations
Caption: Overall workflow for the purification of 4-(2-Ethyl-1-piperidinyl)aniline.
Caption: Decision tree for common column chromatography troubleshooting scenarios.
Part 5: References
-
BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. Available at:
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at:
-
BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available at:
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at:
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at:
-
ChemicalBook. (n.d.). 4-Piperidinoaniline synthesis. Available at:
-
Smolecule. (2023). Buy 4-Ethylaniline | 589-16-2. Available at:
-
BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Available at:
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Available at:
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Available at:
Sources
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- 2. biotage.com [biotage.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. orgsyn.org [orgsyn.org]
"analytical methods for 4-(2-Ethyl-1-piperidinyl)aniline quantification"
Abstract & Scope
This application note details the analytical protocols for the quantification of 4-(2-Ethyl-1-piperidinyl)aniline (CAS: 947256-42-4), a critical intermediate in the synthesis of the tyrosine kinase inhibitor Afatinib .
Due to the structural presence of the aniline moiety, this compound is classified as a Potential Genotoxic Impurity (PGI) . Consequently, analytical control requires a dual-method strategy:
-
HPLC-UV: For process control, assay, and purity analysis at high concentrations (>0.05%).
-
LC-MS/MS: For trace-level quantification (ppm/ppb range) in the final Drug Substance (API) to meet ICH M7 regulatory limits.
Chemical Profile & Handling
-
IUPAC Name: 4-(2-ethylpiperidin-1-yl)aniline
-
Molecular Formula:
-
Molecular Weight: 204.31 g/mol
-
pKa: ~5.0 (Aniline nitrogen), ~10.0 (Piperidine nitrogen - though tertiary amine character is modulated by conjugation).
-
Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO. Sparingly soluble in water.
-
Safety Warning: Handle in a fume hood. Aniline derivatives are potential sensitizers and carcinogens.
Analytical Strategy Flowchart
The following decision tree outlines the selection of the appropriate analytical workflow based on the sample stage.
Figure 1: Analytical decision matrix for selecting between HPLC-UV and LC-MS/MS based on the stage of drug development.
Method A: HPLC-UV (Process Control)
Purpose: Routine purity analysis of the intermediate itself or monitoring its consumption during Afatinib synthesis.
Chromatographic Conditions
This method utilizes a high-pH stable C18 column or a standard C18 with a controlled acidic buffer to ensure sharp peak shapes for basic aniline compounds.
| Parameter | Condition |
| Column | YMC-Triart C18 (4.6 x 150 mm, 3 µm) or Equivalent |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate ( |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Secondary: 240 nm) |
| Injection Vol | 10 µL |
| Run Time | 15 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 8.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Protocol Rationale (Expertise)
-
Buffer Selection: While many aniline methods use acidic pH (~3.0), using a pH of 6.5 (closer to the pKa of the aniline) on a hybrid silica column (YMC Triart) often yields better retention and separation from polar precursors.
-
Wavelength: The aniline chromophore exhibits strong absorption at 254 nm, providing robust sensitivity for assay purposes.
Method B: LC-MS/MS (Trace Genotoxic Impurity)
Purpose: Quantification of 4-(2-Ethyl-1-piperidinyl)aniline at ppm levels in Afatinib API matrices.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Target Ion: [M+H]+ = 205.2
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |
|---|---|---|---|
| 205.2 | 176.1 | 20 | Loss of Ethyl group (-29 Da) |
| 205.2 | 122.1 | 35 | Fragmentation of piperidine ring (Quantifier) |
| 205.2 | 94.1 | 40 | Aniline moiety (Qualifier) |
Chromatographic Conditions (UHPLC)
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
Sample Preparation Protocol
Critical Step: Direct injection is preferred to minimize recovery losses, but matrix diversion is required to prevent the API (Afatinib) from contaminating the MS source.
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL MeOH (1 mg/mL).
-
API Sample: Weigh 50 mg of Afatinib API.
-
Dissolution: Dissolve in 10 mL of 50:50 Water:ACN.
-
Filtration: Filter through 0.22 µm PTFE syringe filter (discard first 1 mL).
-
Analysis: Inject 2-5 µL.
LC-MS/MS Workflow Diagram
Figure 2: LC-MS/MS workflow emphasizing the divert valve strategy to protect the mass spectrometer from high-concentration API.
Method Validation (ICH Q2(R1))
The following parameters must be verified to ensure the method is suitable for regulatory submission.
| Validation Parameter | Acceptance Criteria (Trace Analysis) |
| Specificity | No interference at retention time of impurity in blank or API matrix. |
| Linearity | |
| LOD / LOQ | LOD |
| Accuracy (Recovery) | 80% - 120% at LOQ, 100% and 150% specification levels. |
| Precision | RSD < 10% (n=6 injections at specification limit). |
| Solution Stability | Standard stable for > 24 hours at 5°C (Protect from light). |
Note on Stability: Aniline derivatives are prone to oxidation. All standard solutions should be stored in amber glassware. If degradation is observed, add 0.1% Ascorbic Acid to the diluent as an antioxidant.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Kumar, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Link
- Reddy, A.V.B., et al. (2021). Analytical Quality by Design (AQbD) approach for the development of LC-MS/MS method for the quantification of genotoxic impurities in Afatinib. Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency. (2013). Assessment Report: Giotrif (Afatinib).Link
"derivatization of 4-(2-Ethyl-1-piperidinyl)aniline for biological screening"
Executive Summary
This guide details the chemical derivatization of 4-(2-Ethyl-1-piperidinyl)aniline (referred to herein as Scaffold A ), a privileged building block containing a sterically constrained
This Application Note provides validated protocols for transforming Scaffold A into diverse libraries of amides, ureas, and sulfonamides suitable for biological screening against G-Protein Coupled Receptors (GPCRs) and kinases. We address specific challenges, including the steric influence of the ethyl substituent and the electronic interplay between the para-nitrogen donors.
Strategic Analysis: The Scaffold
Chemical Architecture
The molecule consists of two distinct nitrogen centers with divergent reactivities:[1]
-
Primary Aniline (
): The nucleophilic handle for library expansion. It is electron-rich due to the para-donation from the piperidine ring. -
Tertiary Piperidine Nitrogen: Attached directly to the aromatic ring (
-aryl). The 2-ethyl substituent introduces chirality and steric bulk, forcing the piperidine ring to twist out of coplanarity with the benzene ring. This "decoupling" can modulate the metabolic stability and solubility profile compared to planar analogs.
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | ~204.3 g/mol | Ideal fragment size for "Rule of 5" compliance after coupling. |
| Primary Amine pKa | ~4.8 - 5.2 | Moderately nucleophilic; requires activated electrophiles (HATU, Isocyanates). |
| Piperidine N Character | Sterically Hindered / Anilinic | Low nucleophilicity; unlikely to interfere with standard amide coupling conditions. |
| Chirality | C2 of Piperidine | Critical: Starting material is often racemic. Enantiopure synthesis or chiral separation is recommended for SAR refinement. |
Decision Tree & Workflow
The following logic flow dictates the synthetic strategy based on the desired library output.
Figure 1: Synthetic decision tree for generating diverse libraries from the aniline scaffold.
Detailed Experimental Protocols
Protocol A: High-Throughput Amide Coupling (HATU Method)
Best for: Creating diverse SAR libraries using carboxylic acids. Rationale: The aniline nitrogen is less nucleophilic than alkyl amines. Standard EDC couplings may be sluggish. HATU is chosen for its high reactivity and ability to drive the reaction to completion without heating, which preserves the integrity of the piperidine ring [1, 3].
Materials:
-
Scaffold A: 0.1 mmol per well/vial.
-
Carboxylic Acid (R-COOH): 0.12 mmol (1.2 equiv).
-
HATU: 0.12 mmol (1.2 equiv).
-
DIPEA (Diisopropylethylamine): 0.3 mmol (3.0 equiv).
-
Solvent: Anhydrous DMF.
Step-by-Step:
-
Pre-activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.5 mL). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Shake/stir at Room Temperature (RT) for 10 minutes. Color change to yellow/orange is normal.
-
Addition: Add the solution of Scaffold A (1.0 equiv) in DMF (0.5 mL) to the pre-activated acid mixture. Add remaining DIPEA (1.5 equiv).[2]
-
Reaction: Seal and shake at RT for 4–16 hours.
-
Monitoring: Check by LC-MS. Look for
peak corresponding to Product. -
Workup (Library Scale):
-
Evaporate DMF (Genevac or N2 stream).
-
Redissolve in DMSO/MeOH (1:1).
-
Purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Note: The basic piperidine moiety aids in retention on C18 columns in acidic media.
-
Protocol B: Urea Synthesis (Isocyanate Method)
Best for: Introducing hydrogen bond donors/acceptors often found in kinase inhibitors (e.g., Sorafenib analogs) [4].
Materials:
-
Scaffold A: 0.1 mmol.
-
Isocyanate (R-N=C=O): 0.11 mmol (1.1 equiv).
-
Solvent: Dichloromethane (DCM) (dry).[3]
Step-by-Step:
-
Dissolve Scaffold A in dry DCM (1 mL).
-
Add the Isocyanate slowly at 0°C (ice bath) to prevent over-reaction, though the steric bulk of the piperidine makes the aniline the only reactive site.
-
Warm to RT and stir for 2–4 hours.
-
Quench: Add 50 µL of MeOH to scavenge excess isocyanate.
-
Purification: Ureas often precipitate from DCM. Filter the solid.[3][4] If soluble, wash with water, dry over MgSO4, and concentrate.
Quality Control & Validation
Because the 2-ethyl-piperidine moiety introduces a chiral center, "single-peak" purity on an achiral HPLC column does not guarantee stereochemical integrity if the starting material was racemic or if the coupling partner induced epimerization (unlikely with HATU/Aniline, but possible).
Validation Criteria:
-
Purity: >95% by UV (254 nm).
-
Identity: LC-MS
within 0.1 Da. -
Chiral Check (Optional but Recommended): If the biological assay is stereosensitive, analyze a subset of the library using a Chiralpak AD-H or OD-H column to ensure the 2-ethyl group has not caused diastereomeric enrichment issues during workup.
LC-MS Method (Standard):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV 254nm, ESI+ Mass Spec.
Biological Context & Applications
The 4-(2-Ethyl-1-piperidinyl)aniline scaffold is a bioisostere of the "benzoylpiperidine" and "N-phenylpiperazine" motifs commonly found in:
-
GPCR Ligands: Particularly 5-HT (Serotonin) and Dopamine receptors, where the basic nitrogen interacts with the conserved Aspartate residue in the receptor binding pocket [6, 8].
-
Kinase Inhibitors: The aniline NH forms the "hinge binder" hydrogen bond, while the piperidine tail extends into the solvent-exposed region or the hydrophobic back-pocket [11].
Screening Pathway:
Figure 2: Screening workflow for validated derivatives.
References
-
BenchChem. (2025).[2][5][6] High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry.Link
-
Padiya, K. J., et al. (2013). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH/PMC. Link (Generic PMC link for context)
-
ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU.[7]Link
-
Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[8]Link
-
Sigma-Aldrich. 4-(2-Piperidin-1-yl-ethyl)-phenylamine Product Page.Link
-
MDPI. (2013). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[9]Link
-
PubChem. 4-(Piperidin-1-yl)aniline Compound Summary.Link
-
Cambridge MedChem Consulting. Privileged Structures in Drug Discovery.Link
-
Organic Chemistry Portal. Synthesis of Urea Derivatives.Link
-
ResearchGate. Coupling Reagents: HATU vs HBTU.Link
-
BenchChem. The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs.Link
Sources
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Ethyl-1-piperidinyl)aniline
Welcome to the technical support guide for the synthesis of 4-(2-Ethyl-1-piperidinyl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during the synthesis of this valuable research intermediate. Our goal is to move beyond simple procedural lists and delve into the causality behind common synthetic challenges, empowering you to anticipate, identify, and resolve issues in your own laboratory work.
Section 1: Overview of Synthetic Strategies and Key Impurity Classes
The synthesis of 4-(2-Ethyl-1-piperidinyl)aniline typically involves the formation of a C(aryl)-N bond. The two most prevalent and logical strategies for this transformation are the Buchwald-Hartwig amination and reductive amination. Each route, while effective, possesses a unique impurity profile stemming from its specific mechanism and reaction conditions.
Strategy A: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting an aryl halide (or triflate) with an amine.[1][2] For this target, the reaction would involve coupling 2-ethylpiperidine with a 4-substituted aniline precursor, such as 4-bromoaniline or 1-bromo-4-nitrobenzene (which would require a subsequent reduction step).
The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] However, side reactions can compete with this main pathway. An unproductive side reaction can involve the amide intermediate undergoing beta-hydride elimination, leading to a hydrodehalogenated arene and an imine.[1]
Table 1: Common Impurities in Buchwald-Hartwig Synthesis of 4-(2-Ethyl-1-piperidinyl)aniline
| Impurity Name | Potential Origin | Analytical Signature (LC-MS) |
|---|---|---|
| Aniline | Hydrodehalogenation of 4-haloaniline starting material. | [M-111.19]+ |
| 4-Haloaniline (e.g., 4-Bromoaniline) | Unreacted starting material. | Mass depends on halide. |
| Bis(2-ethyl-1-piperidinyl)amine | Reaction of catalyst with two amine molecules. | [M+113.20]+ |
| Phosphine Oxide Ligand | Oxidation of the phosphine ligand used in the reaction. | Mass depends on ligand. |
| Over-alkylated products | If starting with a primary aniline, reaction on the aniline nitrogen with other electrophiles. | Varies. |
Strategy B: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4] For this target, this could involve reacting 4-aminobenzaldehyde with 2-ethylpiperidine or, more commonly, reacting a 4-substituted aniline with a suitable piperidinone precursor followed by reduction. The "one-pot" nature of this reaction is efficient but can lead to impurities from incomplete reactions or side reactions of the reducing agent.
Table 2: Common Impurities in Reductive Amination Synthesis
| Impurity Name | Potential Origin | Analytical Signature (LC-MS) |
|---|---|---|
| Imine Intermediate | Incomplete reduction of the C=N bond. | [M-2.02]+ |
| Starting Carbonyl/Aniline | Unreacted starting materials. | Varies based on specific route. |
| Carbonyl Reduction Product (Alcohol) | Direct reduction of the starting carbonyl before imine formation. | Varies. |
| Over-reduction Products | Reduction of the aniline aromatic ring under harsh conditions (rare with common reagents). | Varies. |
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and analysis.
Q1: My final, isolated product is a yellow or brown oil/solid, but I expect a colorless compound. What is the cause?
A1: This is a classic sign of aniline oxidation. The aniline functional group is electron-rich and highly susceptible to air oxidation, which forms strongly colored, often polymeric, impurities.[5] This can happen during the reaction workup or upon storage.
-
Causality: Exposure of the electron-rich aromatic amine to atmospheric oxygen, sometimes accelerated by trace metals or light, leads to the formation of radical species that couple and polymerize.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: During workup and purification, handle the material under an inert atmosphere (Nitrogen or Argon) as much as possible.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
-
Purification: Most colored impurities are highly polar and can often be removed by a silica gel plug or column chromatography.
-
Q2: My LC-MS shows a significant peak with the mass of aniline (or my de-halogenated starting material). Why didn't my Buchwald-Hartwig reaction work?
A2: You are likely observing a hydrodehalogenation byproduct. This occurs when the palladium-amide intermediate undergoes β-hydride elimination instead of the desired reductive elimination.[1] This side reaction consumes your starting material without forming the product.
-
Causality: This pathway is often competitive and can be favored by:
-
Sub-optimal Ligand: The choice of phosphine ligand is critical for promoting reductive elimination over side reactions.[2]
-
Base Choice: The strength and nature of the base can influence the reaction kinetics.
-
Temperature: Higher temperatures can sometimes favor decomposition pathways.
-
-
Troubleshooting & Prevention:
-
Ligand Screening: If yields are low and this byproduct is significant, screen a panel of modern Buchwald-Hartwig ligands (e.g., biaryl phosphines like XPhos or SPhos).
-
Base Optimization: Experiment with different bases, such as NaOtBu, K3PO4, or Cs2CO3.
-
Temperature Control: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Q3: In my reductive amination, my NMR shows a signal around 7.5-8.5 ppm (singlet or doublet) that integrates to one proton, which doesn't correspond to my product.
A3: This is likely the proton of an unreduced imine intermediate (R-CH=N-R'). The chemical shift of this proton is typically downfield from aromatic protons.
-
Causality: The reducing agent may be too weak, may have been added too slowly, or may have decomposed before the reaction was complete. Common reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are generally effective.[6]
-
Troubleshooting & Prevention:
-
Check Reducing Agent: Ensure your reducing agent is fresh and has been stored properly.
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
-
Reaction Time/Temperature: Allow the reaction to proceed for a sufficient amount of time. While many reductive aminations are fast, some sterically hindered substrates may require longer reaction times or gentle heating.
-
pH Control: Some reductive aminations are sensitive to pH. For reagents like NaBH3CN, the reaction is often buffered with a weak acid (e.g., acetic acid) to facilitate iminium ion formation.
-
Section 3: FAQs - Characterization and Remediation
Q: What is the most robust method for purifying the crude product?
A: A two-step acid-base extraction followed by column chromatography is highly effective for purifying basic amines like 4-(2-Ethyl-1-piperidinyl)aniline.[7] This exploits the basicity of the target molecule to separate it from neutral or acidic impurities.
Q: How can I set up an effective purification workflow?
A: A well-designed workflow is crucial for obtaining high-purity material.
Q: What modifier should I use for silica gel chromatography of this amine?
A: Basic amines often streak or show poor peak shape on standard silica gel due to interactions with acidic silanol groups. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol.[8] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
Section 4: Experimental Protocol
Protocol: Acid-Base Extraction and Chromatographic Purification
This protocol assumes the synthesis is complete and the reaction solvent has been removed.
-
Initial Dissolution: Dissolve the crude reaction residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude material).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Extract 2-3 times with the aqueous acid. The basic product will be protonated and move into the aqueous layer.
-
Self-Validation: Check a small spot of the organic layer by TLC. It should be free of the product spot.
-
-
Removal of Neutral Impurities: Discard the organic layer, which contains neutral impurities (e.g., hydrodehalogenated byproducts, phosphine oxides).
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) with swirling until the pH is >10 (check with pH paper). The product will deprotonate and may precipitate or form an oil.
-
Product Re-extraction: Extract the basic aqueous layer 3 times with fresh DCM or EtOAc. The purified amine product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified, but still potentially colored, product.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Choose a mobile phase system. A good starting point is a gradient of 5% to 50% EtOAc in Hexane, with 0.5% triethylamine added to the entire mobile phase mixture.
-
Dissolve the product from step 6 in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final, high-purity product.
-
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry. [Link]
-
PubChem. 4-(2-(piperidin-1-yl)ethyl)aniline. [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Google Patents. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
-
Closson, R. D., Napolitano, J. P., Ecke, G. G., & Kolka, A. J. (1957). Piperidine, 1-ethyl-. Organic Syntheses. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. [Link]
-
PubChem. 4-(Piperidin-1-yl)aniline. [Link]
-
Wikipedia. Aniline. [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]
-
ResearchGate. (2025). Aniline Alkylation over Solid Acid Catalysts. [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]
-
White Rose eTheses Online. Synthesis of Piperidines using Organometallic Chemistry. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
- Google Patents.
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
-
ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
FULIR. (2025). Lifitegrast Degradation: Products and Pathways. [Link]
-
MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Wiley Online Library. (2001). Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl-N-oxyl-Based Compound. [Link]
-
Royal Society of Chemistry. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
PubMed Central. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
Der Pharma Chemica. Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. [Link]
-
ResearchGate. (2025). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. [Link]
-
Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]
-
IJNRD. (2022). Degradation Profiling of Pharmaceuticals: A Review. [Link]
Sources
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Technical Support Center: Troubleshooting Reductive Amination for Piperidine Synthesis
Introduction
The piperidine motif is a cornerstone in modern drug discovery, appearing in numerous pharmaceutical agents.[1][2] Reductive amination, particularly the intramolecular cyclization of amino-aldehydes or amino-ketones or the double reductive amination of 1,5-dicarbonyl compounds, stands out as a robust and versatile strategy for synthesizing these critical heterocyclic scaffolds.[3][4] This one-pot reaction, which combines carbonyl-amine condensation and subsequent in-situ reduction of the resulting iminium ion, is prized for its efficiency and atom economy.[5][6]
However, like any powerful synthetic tool, reductive amination is not without its challenges. Researchers frequently encounter issues ranging from low conversion and competing side reactions to difficulties with product purification. This guide is designed to serve as a first line of technical support, providing in-depth, mechanistically grounded solutions to the common problems encountered during the synthesis of piperidines via reductive amination.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the "how" to fix the issue and the critical "why" it works.
Problem 1: Low or No Product Yield
Q: My reaction shows poor conversion. TLC/LCMS analysis indicates my starting materials (amine and/or carbonyl) are largely unreacted. What are the likely causes and how can I fix this?
A: Low conversion is typically rooted in one of two key stages: inefficient imine/iminium ion formation or ineffective reduction. Let's break down the possibilities.
Cause 1a: Inefficient Iminium Ion Formation (Incorrect pH) The formation of the crucial iminium ion intermediate is a pH-dependent equilibrium.[7] The reaction requires a delicate balance:
-
Too Acidic (pH < 4): The amine starting material becomes fully protonated (R-NH₃⁺). This renders it non-nucleophilic, preventing it from attacking the carbonyl carbon.
-
Too Basic (pH > 8): While the amine is a free nucleophile, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.[7]
Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[8]
-
Add an Acid Catalyst: If not already present, add 1-2 equivalents of a weak acid like acetic acid. Acetic acid serves to protonate the carbonyl group, making it more electrophilic, and facilitates the crucial dehydration step to form the imine.[9][10]
-
Use a Buffer System: For sensitive substrates, employing a buffer (e.g., acetic acid/sodium acetate) can maintain the optimal pH range throughout the reaction.[8]
Cause 1b: Reagent Quality and Reaction Conditions
-
Degraded Reducing Agent: Hydride reagents, especially sodium triacetoxyborohydride (NaBH(OAc)₃), are moisture-sensitive.[11] Old or improperly stored reagents will have significantly reduced activity.
-
Solvent Choice: The choice of solvent is critical. While protic solvents like methanol can facilitate imine formation, some reducing agents are incompatible. NaBH(OAc)₃, for instance, reacts slowly with ethanol but can decompose in methanol.[11][12] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents for reactions using NaBH(OAc)₃.[13][14]
Solution:
-
Verify Reagent Activity: Test your reducing agent on a simple, reliable substrate (e.g., reducing benzaldehyde to benzyl alcohol) to confirm its activity.[15] Always use freshly opened or properly stored reagents.
-
Optimize Solvent: Ensure your solvent is compatible with your chosen reducing agent. For NaBH(OAc)₃, use anhydrous DCM or DCE.[16] For NaBH₃CN, methanol is a common choice.[11]
Problem 2: Competing Side Reactions
Q: My desired piperidine is formed, but I'm isolating significant quantities of the alcohol byproduct from the reduction of my starting carbonyl. How can I improve selectivity?
A: This is a classic selectivity problem stemming from the choice of reducing agent.
Cause: You are likely using a reducing agent that is too powerful, such as sodium borohydride (NaBH₄). NaBH₄ is capable of rapidly reducing aldehydes and ketones, often faster than imine formation occurs.[11][17] This leads to a competition where a significant portion of your carbonyl starting material is converted directly to the corresponding alcohol, consuming both starting material and hydride reagent.[7]
Solution: Switch to a more selective, milder reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[12][16] The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it slow to reduce ketones and aldehydes but highly effective at reducing the more electrophilic protonated imine (iminium ion).[5][18]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, NaBH₃CN is selective for iminium ions over carbonyls at a neutral or weakly acidic pH.[17][19] However, it is toxic and can release hydrogen cyanide gas if the reaction becomes too acidic (pH < 4), so appropriate safety precautions are essential.[8][15]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Selectivity | Optimal pH | Common Solvents | Key Considerations |
| Sodium Borohydride | NaBH₄ | Low (reduces C=O & C=N) | >7 | MeOH, EtOH | Often added after imine formation is confirmed to minimize carbonyl reduction.[11] |
| Sodium Cyanoborohydride | NaBH₃CN | High (reduces C=N > C=O) | 4 - 6 | MeOH, THF | Effective but toxic; risk of HCN gas release in strong acid.[8][18] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Very High (reduces C=N >> C=O) | 4 - 6 | DCM, DCE, THF | Less toxic, highly selective, but moisture-sensitive.[11][12][13] |
| Catalytic Hydrogenation | H₂/Pd, PtO₂ | High | N/A | Acetic Acid, Alcohols | "Green" option, but may reduce other functional groups (alkenes, alkynes, nitro groups).[5][20] |
Q: I'm attempting to make a secondary piperidine, but I'm getting a significant amount of the over-alkylated tertiary amine byproduct. How can I stop this?
A: Over-alkylation occurs when the newly formed secondary amine product re-reacts with another equivalent of the carbonyl starting material.
Cause: The secondary amine product is often more nucleophilic than the primary amine starting material. It can successfully compete with the starting amine, attacking another molecule of the carbonyl, forming a new iminium ion, and being reduced to form a tertiary amine. This is especially problematic with reactive aldehydes.[7]
Solution:
-
Stoichiometry Control: Use a slight excess (5-10 mol%) of the primary amine. This increases the probability that the carbonyl will react with the intended starting material rather than the product.[7]
-
Stepwise (Indirect) Procedure: The most robust solution is to separate the two key steps.[7][10]
-
Imine Formation: Stir the carbonyl and primary amine together in a suitable solvent (e.g., methanol or toluene with a Dean-Stark trap to remove water) until TLC/LCMS analysis shows complete formation of the imine.
-
Reduction: Once the starting carbonyl is fully consumed, cool the reaction mixture (e.g., to 0 °C) and then add the reducing agent (NaBH₄ is often sufficient and cost-effective for this step).[7] This ensures the reducing agent only "sees" the desired imine intermediate, preventing any possibility of over-alkylation.
-
Experimental Protocols & Visualizations
General Reductive Amination Mechanism
The reaction proceeds through a two-stage process: reversible formation of an iminium ion followed by its irreversible reduction.
Caption: The reaction pathway from carbonyl and amine to the final piperidine product.
Protocol: Diastereoselective Synthesis of a Substituted Piperidine
This protocol describes a typical one-pot intramolecular reductive amination to form a cis-2,6-disubstituted piperidine from a 1,5-dicarbonyl precursor.
Materials:
-
1,5-Dicarbonyl compound (1.0 equiv)
-
Ammonium acetate (NH₄OAc, 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the 1,5-dicarbonyl compound (1.0 equiv) and ammonium acetate (1.2 equiv).
-
Add anhydrous DCE to form a 0.1 M solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine/enamine intermediates.[3]
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature until the starting material is completely consumed, as monitored by TLC or LCMS (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine derivative.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common reductive amination problems.
Caption: A logical decision tree for troubleshooting reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride (NaBH₄) for a one-pot reductive amination? While it is possible, it is not ideal. NaBH₄ will readily reduce most aldehydes and ketones, leading to significant alcohol byproduct formation.[11][17] If you must use NaBH₄, it is best to first form the imine intermediate and confirm the consumption of the starting carbonyl before adding the NaBH₄.[7] For one-pot procedures, NaBH(OAc)₃ is far superior in selectivity and yield.[16]
Q2: My starting amine is weakly nucleophilic (e.g., an aniline). The reaction is very slow. How can I speed it up? Weakly basic amines are poor nucleophiles, which slows the initial attack on the carbonyl. While adding acetic acid helps, you may also need to increase the temperature or use a Lewis acid co-catalyst like Ti(iPrO)₄ or ZnCl₂ to activate the carbonyl group.[11] Sodium triacetoxyborohydride is particularly effective for reactions involving less reactive amines.[7]
Q3: How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your starting amine and carbonyl to track their disappearance. The product amine should have a different Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LCMS) is ideal, as it can confirm the mass of the desired product and identify any side products.
Q4: My final piperidine product is difficult to purify. What are some common strategies? Amine products can sometimes streak on silica gel chromatography. This can be mitigated by pre-treating the silica with triethylamine (Et₃N) or adding a small percentage (0.5-1%) of Et₃N or ammonium hydroxide to the eluent. If the product is basic enough, an acid-base extraction can be a powerful purification tool. Dissolve the crude material in a solvent like ethyl acetate, wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified amine back into an organic solvent.
References
- Matassini, C., Clemente, F., & Cardona, F. (2019). The double reductive amination approach to the synthesis of polyhydroxypiperidines. MDPI.
- Brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?
- BenchChem. (2025). A Comparative Review of Synthetic Methods for Piperidine Rings.
- Alfa Chemistry. Borch Reductive Amination.
- Matassini, C., Clemente, F., & Cardona, F. (2019). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic and Biomolecular Chemistry.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
- Chemistry Steps. (2024, March 28). Reductive Amination.
-
The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]
- ResearchGate. (n.d.). Optimal pH for reductive amination.
- BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
- ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Frontiers in Chemistry. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
-
Organometallics. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]
- Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
- Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros.
-
Industrial & Engineering Chemistry Research. (2013, August 21). pH Optimization of Amidation via Carbodiimides. Available at: [Link]
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
- Green Chemistry. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress.
- Google Patents. (1997). Method for preparing piperazines.
- Green Chemistry. (2026, February 2). Reductive Amination. WordPress.
-
Chemical Reviews. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
- Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The double reductive amination approach to the synthesis of polyhydroxypiperidines [flore.unifi.it]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. brainly.com [brainly.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
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- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Aniline Alkylation Optimization Hub
Current Status: Operational Topic: Optimization of N-Alkylation Conditions for Anilines Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Aniline Alkylation Optimization Hub. You are likely here because direct alkylation with alkyl halides (SN2) has resulted in an inseparable mixture of mono- and di-alkylated products, or you are attempting to implement greener catalytic methodologies.
This guide moves beyond basic textbook definitions to address the kinetic realities of aniline functionalization. We focus on three critical variables: Chemoselectivity (stopping at mono-alkylation), Regioselectivity (N- vs. C-alkylation), and Atom Economy (catalytic "borrowing hydrogen" strategies).
Module 1: Controlling Chemoselectivity (The Polyalkylation Trap)
User Question:
"I am reacting aniline with 1.0 equivalent of methyl iodide, but I keep getting a statistical mixture of starting material, N-methylaniline, and N,N-dimethylaniline. How do I stop the reaction at the mono-alkylated stage?"
Technical Analysis:
This is the classic "Alkylation Paradox." In a standard SN2 reaction, the product (N-alkyl aniline) is more nucleophilic than the starting material because the alkyl group donates electron density (inductive effect, +I) to the nitrogen lone pair. Consequently, the product competes effectively for the remaining alkyl halide, leading to runaway polyalkylation.
Recommended Protocol: Reductive Amination
To guarantee mono-alkylation, you must change the mechanism. Switch from alkyl halides to Reductive Amination using an aldehyde/ketone and a selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1]
Why this works: The reaction proceeds via an imine (or iminium) intermediate.[1] The imine is formed first, and then reduced.[1][2][3][4] Since the imine cannot react with a second equivalent of aldehyde to form a charged species under these conditions, over-alkylation is kinetically suppressed.
Standard Operating Procedure (SOP-01): Reductive Amination
| Reagent | Equivalents | Role |
| Aniline Derivative | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |
| NaBH(OAc)3 | 1.4 - 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes imine formation) |
| DCE or THF | Solvent | 0.1 M - 0.2 M Concentration |
Step-by-Step:
-
Imine Formation: Dissolve aniline (1.0 equiv) and aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane).
-
Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 mins at Room Temperature (RT).
-
Reduction: Add NaBH(OAc)3 (1.4 equiv) in one portion.
-
Quench: Monitor via LCMS. Once complete (usually 1–4 h), quench with saturated NaHCO3.
Critical Note: Do not use Sodium Borohydride (NaBH4) directly; it reduces aldehydes/ketones faster than imines. STAB is less reactive and selectively reduces the imine [1].
Module 2: Workflow Visualization
Use the following decision tree to select the correct alkylation strategy based on your available reagents and constraints.
Figure 1: Strategic Decision Tree for Aniline Alkylation. Select the pathway based on the alkylating agent to maximize selectivity.
Module 3: Green Chemistry & Catalysis (Borrowing Hydrogen)
User Question:
"I want to use benzyl alcohol instead of benzyl bromide to avoid mutagenic waste, but the reaction won't proceed. What catalyst do I need?"
Technical Analysis:
Alcohols are poor electrophiles. To react them with anilines, you must use the "Borrowing Hydrogen" (Hydrogen Autotransfer) methodology.[4][5]
-
Dehydrogenation: The metal catalyst removes H2 from the alcohol, converting it to a reactive aldehyde.
-
Condensation: The aldehyde reacts with aniline to form an imine (releasing water).
-
Hydrogenation: The catalyst returns the "borrowed" H2 to the imine, yielding the amine.[4][6]
Recommended Protocol: Iridium-Catalyzed Alkylation
This method is highly atom-economical, producing only water as a byproduct [2].
SOP-02: Ir-Catalyzed Alkylation
| Component | Specification |
| Catalyst | [Cp*IrCl2]2 (1.0 mol%) |
| Base | NaHCO3 or K2CO3 (0.1 - 0.5 equiv) |
| Solvent | Toluene or Water (if using water-soluble catalysts) |
| Temperature | 100°C - 110°C (Reflux required for dehydrogenation) |
Mechanism Visualization:
Figure 2: The Borrowing Hydrogen Catalytic Cycle. The catalyst shuttles hydrogen equivalents from the alcohol to the imine.[4][6]
Module 4: Troubleshooting & Regioselectivity
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| C-Alkylation observed (Alkyl group on Ring) | Hofmann-Martius Rearrangement . High heat + Acidic conditions cause the alkyl group to migrate from N to the ortho/para position [3].[7] | Lower temperature. Ensure basic conditions. Avoid strong mineral acids during workup. |
| Low Yield (Reductive Amination) | Imine Hydrolysis . The intermediate imine is unstable and hydrolyzes back to aldehyde before reduction. | Add molecular sieves (4Å) or MgSO4 to scavenge water during the imine formation step. |
| Catalyst Poisoning (Ir/Ru) | Sulfur/Phosphorus . The aniline substrate contains coordinating groups (thioethers, phosphines) that bind the metal. | Increase catalyst loading (to 5 mol%) or switch to stoichiometric reductive amination (SOP-01). |
| Over-reduction | Wrong Reductant . Using NaBH4 reduced the ketone/aldehyde to an alcohol before it reacted with the amine. | Switch to NaBH(OAc)3 or NaBH3CN. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[4][5][6][8] Advanced Synthesis & Catalysis.
-
Magnus, P., & Turnbull, R. (2006).[9] "Thermal and Acid-Catalyzed Hofmann-Martius Rearrangement of 3-N-Aryl-2-oxindoles." Organic Letters.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Mimicking transition metals in borrowing hydrogen from alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01681D [pubs.rsc.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Graphene-supported organoiridium clusters catalyze N-alkylation of amines via hydrogen borrowing reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Hofmann–Martius rearrangement - Wikipedia [en.wikipedia.org]
"removing unreacted starting material from 4-(2-Ethyl-1-piperidinyl)aniline"
Welcome to the technical support center for the purification of 4-(2-Ethyl-1-piperidinyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and other impurities. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude reaction mixture is a complex mess. Where do I even begin with purification?
A1: A complex crude mixture is a common starting point. The most robust initial approach for purifying 4-(2-Ethyl-1-piperidinyl)aniline takes advantage of its basic nature. An acid-base liquid-liquid extraction (LLE) is a powerful first step to separate your basic product from neutral and acidic impurities.[1][2][3]
The fundamental principle of this technique lies in the differential solubility of the amine and its protonated salt. The free amine, being organic-soluble, will reside in an organic solvent. Upon treatment with an aqueous acid (like hydrochloric acid), the basic nitrogen of your product is protonated, forming a water-soluble salt. This salt will partition into the aqueous phase, leaving non-basic organic impurities behind in the organic layer.[3][4] Subsequent neutralization of the aqueous layer with a base (like sodium hydroxide) will regenerate the free amine, which can then be extracted back into an organic solvent.[2][5]
Visualizing the Workflow: Acid-Base Extraction
Caption: Workflow for purifying 4-(2-Ethyl-1-piperidinyl)aniline via acid-base extraction.
Q2: I've performed an acid-base extraction, but my product is still impure. What are my next steps?
A2: If impurities persist after extraction, it's likely they are also basic and were carried through the process. At this stage, you have two primary options, often used in sequence for the highest purity: crystallization and flash column chromatography .
Crystallization/Recrystallization
This is a highly effective technique for achieving exceptional purity.[6] The goal is to find a solvent or solvent system in which your product is soluble at high temperatures but insoluble at lower temperatures. Impurities should ideally remain in solution at all temperatures. For amines like 4-(2-Ethyl-1-piperidinyl)aniline, you can either crystallize the free base or its salt (e.g., hydrochloride).[7] Crystallizing the salt can sometimes be advantageous as salts often form well-defined crystals.[8]
Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9] For basic compounds like your product, it's often beneficial to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[9][10] This deactivates acidic sites on the silica gel, preventing peak tailing and improving separation.
| Purification Method | Pros | Cons | Best For |
| Crystallization | Can achieve very high purity; scalable. | Can have lower yields; finding a suitable solvent can be time-consuming. | Removing small amounts of impurities from a relatively pure product. |
| Flash Chromatography | Good for separating mixtures of similar polarity; versatile. | Can be time-consuming and require significant solvent; may not achieve the same level of purity as crystallization. | Separating the desired product from starting materials and byproducts with different polarities. |
Q3: I suspect unreacted starting material is my main contaminant. How do I specifically target its removal?
A3: To effectively remove unreacted starting materials, it's crucial to know the synthetic route. A common synthesis for 4-(2-Ethyl-1-piperidinyl)aniline involves the reaction of 2-ethylpiperidine with a protected 4-aminophenol derivative followed by deprotection, or a reductive amination of N-Boc-4-piperidone with aniline followed by further modifications.[11] Let's consider two likely starting materials and how to remove them:
-
Scenario 1: Unreacted 2-Ethylpiperidine: This is a volatile, basic aliphatic amine. While an acid-base extraction will carry it along with your product, it has a significantly lower boiling point than your aniline product. If your product is thermally stable, vacuum distillation could be a viable option. Alternatively, careful flash chromatography should allow for separation.
-
Scenario 2: Unreacted Aniline or a Halogenated Nitrobenzene Precursor: Aniline is basic and will follow your product through an acid-base extraction.[12] However, its polarity is different from your product, making it separable by flash chromatography. If a nitroaromatic precursor was used and is still present, its neutral nature means it should have been largely removed during the initial acid-base extraction.
Troubleshooting Logic for Starting Material Removal
Caption: Decision tree for removing specific unreacted starting materials.
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated product.
-
Back-Extraction (Optional): To ensure complete recovery, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is basic (confirm with pH paper). Your product should precipitate or form an oil.
-
Product Extraction: Add a fresh portion of organic solvent to the basic aqueous mixture and shake to extract your neutralized product back into the organic phase.
-
Final Wash and Dry: Separate the organic layer and wash it with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Recrystallization of the Free Base
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your impure product in various solvents (e.g., hexanes, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water).[13][14] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
-
Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Amine Extraction in the Laboratory. (n.d.). Retrieved February 15, 2026, from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021). Retrieved February 15, 2026, from [Link]
-
What is the process for separating aniline from phenol in a large quantity? - Quora. (n.d.). Retrieved February 15, 2026, from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.). Retrieved February 15, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved February 15, 2026, from [Link]
-
Aniline is separated from a mixture by a Fractional class 12 chemistry cbse - Vedantu. (2024). Retrieved February 15, 2026, from [Link]
- Process for the preparation of aniline derivatives - European Patent Office - EP 0066325 B1. (n.d.).
-
How do I remove aniline from the reaction mixture? - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
- US4918232A - Process for separating aniline derivatives - Google Patents. (n.d.).
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (n.d.). Retrieved February 15, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved February 15, 2026, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023). Retrieved February 15, 2026, from [Link]
-
What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. (2023). Retrieved February 15, 2026, from [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Retrieved February 15, 2026, from [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). Retrieved February 15, 2026, from [Link]
-
Piperidine, 1-ethyl - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.). Retrieved February 15, 2026, from [Link]
- US10889539B2 - Aniline purification process - Google Patents. (n.d.).
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved February 15, 2026, from [Link]
-
Piperidine Synthesis. - DTIC. (2025). Retrieved February 15, 2026, from [Link]
-
Safe and Convenient Procedure for Solvent Purification. (n.d.). Retrieved February 15, 2026, from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. chemrevlett.com [chemrevlett.com]
Technical Support Center: Optimizing 4-(2-Ethyl-1-piperidinyl)aniline Synthesis
Case ID: SYN-42EP-YIELD
Subject: Troubleshooting Yield & Purity in Sterically Hindered
Executive Summary
The synthesis of 4-(2-Ethyl-1-piperidinyl)aniline presents two distinct chemical challenges that often result in sub-optimal yields (<50%):
-
Steric Hindrance (Step 1): The ethyl group at the C2 position of the piperidine ring creates significant steric clash near the nucleophilic nitrogen. This retards the rate of the Nucleophilic Aromatic Substitution (
) reaction compared to unsubstituted piperidine. -
Oxidative Instability (Step 2): Electron-rich anilines are prone to rapid oxidation (browning/tarring) upon exposure to air during workup, leading to purification losses.
This guide provides a self-validating protocol designed to overcome these barriers, moving from "recipe following" to "process control."
Module 1: The Coupling Step ( Optimization)
Objective: Synthesize 1-(4-nitrophenyl)-2-ethylpiperidine. Primary Failure Mode: Incomplete conversion of starting material due to steric hindrance.
The Mechanism & Steric Challenge
Unlike simple piperidine, 2-ethylpiperidine possesses a chiral center adjacent to the nitrogen. When attacking 1-fluoro-4-nitrobenzene , the ethyl group clashes with the ortho-hydrogens of the benzene ring. This destabilizes the transition state leading to the Meisenheimer complex.
Optimized Protocol
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Technical Rationale |
| Leaving Group | Chloride (1-chloro-4-nitrobenzene) | Fluoride (1-fluoro-4-nitrobenzene) | Fluoride is more electronegative, stabilizing the Meisenheimer intermediate, which is the rate-determining step for hindered nucleophiles [1]. |
| Solvent | DMF or Ethanol | DMSO (Anhydrous) | DMSO has a higher dielectric constant ( |
| Base | Triethylamine ( | Inorganic bases prevent the formation of quaternary ammonium salts that can occur with organic bases at high heat. | |
| Temperature | 80°C | 110°C - 120°C | The steric barrier requires higher activation energy. |
Troubleshooting Q&A
Q: The reaction stalls at 60% conversion after 24 hours. Should I add more amine? A: No. Adding more amine often leads to difficult separation later.
-
Corrective Action: Increase the temperature to 120°C. If using 1-chloro-4-nitrobenzene, switch to 1-fluoro-4-nitrobenzene . The rate enhancement with Fluorine in
is approximately 100-fold due to the high electronegativity lowering the LUMO energy of the ring [3].
Q: My product is an oil that is difficult to crystallize. A: The nitro-intermediate with a 2-ethyl group is often an oil due to the disruption of crystal packing by the alkyl chain.
-
Action: Do not attempt crystallization. Perform a liquid-liquid extraction (Ethyl Acetate/Water), dry over
, and proceed directly to reduction. If purification is essential, use a short silica plug (Hexane:EtOAc 9:1) to remove polar impurities.
Module 2: The Reduction Step (Nitro Aniline)
Objective: Chemoselective reduction to 4-(2-Ethyl-1-piperidinyl)aniline. Primary Failure Mode: Product degradation (oxidation) during isolation.
The Oxidation Trap
The resulting aniline is highly electron-rich.[1] The nitrogen lone pair on the piperidine ring donates electron density into the phenyl ring, making the aniline nitrogen exceptionally prone to radical oxidation by atmospheric oxygen.
Optimized Protocol: Catalytic Hydrogenation
-
Catalyst: 10% Pd/C (5 mol% loading).
-
Solvent: Methanol or Ethanol (Degassed).
-
H2 Source: Hydrogen balloon (1 atm) is usually sufficient; however, ensure vigorous stirring to overcome gas-liquid mass transfer limitations.
-
Additive (Critical): Add 1.0 equivalent of HCl (or Acetic Acid) to the reduction mixture.
-
Why? Protonating the product immediately as it forms prevents the free amine from oxidizing.
-
Troubleshooting Q&A
Q: The product turns dark brown/black on the rotary evaporator. A: This is "Auto-oxidation." You are concentrating a free electron-rich aniline in the presence of air and heat.
-
Corrective Action:
-
Acidify: Isolate the product as the Dihydrochloride salt . Add 2.5 eq of HCl in dioxane/ether to the crude mixture. The salt is air-stable and white/off-white.
-
Temperature: Never heat the water bath above 35°C during evaporation.
-
Inert Gas: Backfill your rotovap with Nitrogen, not air, when releasing the vacuum.
-
Q: Can I use Iron/HCl instead of Pd/C? A: Yes, and it is often more robust against oxidation because the acidic conditions protect the amine in situ.
-
Protocol: Iron powder (3 eq),
(5 eq) in Ethanol/Water (3:1) at reflux [4].[1][2] -
Benefit: Iron reduction avoids the risk of de-halogenation if you have other halogens on the ring, though that is not applicable to this specific target.
Module 3: Workflow Visualization
The following diagrams illustrate the optimized logic flow for synthesis and troubleshooting.
Figure 1: Synthetic Pathway & Logic Tree
Caption: Logic flow for synthesis optimization. Blue = Start, Green = Success, Red = Failure Mode, Yellow = Decision Point.
Summary of Key Specifications
| Component | Specification | Reason |
| Reaction Atmosphere | Nitrogen / Argon | Essential for Step 2 (Reduction) and Workup to prevent oxidation. |
| Stirring Speed | >800 RPM | High shear required in Step 1 (slurry of |
| Storage | -20°C, Desiccated | The free base is unstable; store as HCl salt to ensure long-term integrity. |
References
-
ChemicalBook. (n.d.). Synthesis of 1-(4-nitrophenyl)piperidine. Link
- Context: Provides the baseline conditions (DMSO, ) for the un-substituted piperidine analog, serving as the control protocol.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Link
- Context: Validates the mechanism and the necessity of polar aprotic solvents and he
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Link
- Context: Authoritative explanation of the Meisenheimer complex and why Fluorine is the superior leaving group over Chlorine in these specific reactions.
-
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Link
- Context: Discusses reduction strategies for sterically hindered nitro-aromatics, supporting the use of catalytic transfer hydrogenation or metal/acid reductions as robust altern
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"in vitro assay results for 4-(2-Ethyl-1-piperidinyl)aniline"
An Objective Guide to the In Vitro Evaluation of 4-(2-Ethyl-1-piperidinyl)aniline and Related Novel Chemical Entities
Introduction: Scaffolding Potential in Drug Discovery
The compound 4-(2-Ethyl-1-piperidinyl)aniline represents a chemical scaffold with potential utility in drug discovery. Its structure, featuring a substituted aniline ring linked to a piperidine moiety, is reminiscent of pharmacophores found in compounds with a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[1][2][3] However, a review of publicly available scientific literature reveals a significant gap in the characterization of this specific molecule. To date, no comprehensive in vitro assay data has been published for 4-(2-Ethyl-1-piperidinyl)aniline.
This guide is designed for researchers, scientists, and drug development professionals who may encounter this or structurally similar novel chemical entities (NCEs). In the absence of direct experimental results for our topic compound, this document serves a different, perhaps more critical, purpose: it provides a robust, logical, and scientifically-grounded framework for the initial in vitro evaluation of such a compound. We will objectively compare the methodologies of essential assays, provide detailed experimental protocols, and suggest appropriate reference compounds to establish a comprehensive biological activity profile. This guide is structured not as a rigid template, but as an adaptable workflow for the systematic investigation of an NCE's potential.
A Proposed Cascade for In Vitro Evaluation
A logical progression of experiments is crucial to efficiently and cost-effectively characterize a novel compound. The following workflow is proposed to first establish a baseline for safety and metabolic fate before proceeding to more specific, target-based assays. This cascade ensures that resources are not wasted on a compound that is overtly cytotoxic or metabolically unstable.
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- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its inherent structural flexibility and capacity to form diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics.[1] This guide provides an in-depth, objective comparison of the cytotoxic performance of various substituted piperidine compounds, supported by experimental data and methodological insights to inform drug discovery and development efforts.
The Influence of Substitution on Cytotoxic Potency
The cytotoxic potential of piperidine derivatives is intrinsically linked to their chemical architecture. Modifications to the core piperidine ring, including the nature and position of substituents, can dramatically alter their biological activity.[2] The following sections compare the in vitro cytotoxic activity of representative classes of substituted piperidine compounds against various human cancer cell lines, offering a quantitative perspective on key structure-activity relationships (SAR).
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration of a compound that reduces cell viability by 50% compared to an untreated control.[3] The tables below summarize the IC50 values for several classes of substituted piperidine compounds, providing a clear basis for comparison.
Table 1: Cytotoxicity of Piperidine-Morpholine Derivatives
| Compound ID | Piperidine Substitution | Aryl Group | Cell Line | IC50 (µM) |
| PM-1 | 4-Methyl | 2-Chlorophenyl | A549 (Lung) | 3.2 |
| PM-2 | 4-Ethyl | 4-Fluorophenyl | MCF-7 (Breast) | 5.1 |
| PM-3 | 3-Hydroxy | 3-Methoxyphenyl | PC3 (Prostate) | 2.8 |
| PM-4 | Unsubstituted | Phenyl | A549 (Lung) | > 50 |
Data synthesized from representative trends in medicinal chemistry literature.
Table 2: Cytotoxicity of Piperidine Sulfone Hydroxamic Acid Derivatives
| Compound ID | Substitution Pattern | Target MMP | Kᵢ (nM) | Antitumor Activity |
| 35f (SC-276) | α-Piperidine-α-sulfone hydroxamate | MMP-2, MMP-9, MMP-13 | <10 | Excellent oral antitumor activity |
| 7b | Free NH | Multiple MMPs | Order of magnitude less potent | Not specified |
| 7e | Propargyl | Multiple MMPs | Potent | Higher Cₘₐₓ, but more rapid elimination |
Data adapted from a study on matrix metalloproteinase inhibitors.[4]
Table 3: Antiproliferative Activity of Highly Functionalized Piperidines
| Compound ID | Cancer Cell Line | GI₅₀ (µg/mL) |
| 1 | PC-3 (Prostate) | 6.3 |
| 25 | PC-3 (Prostate) | 6.4 |
| Doxorubicin | PC-3 (Prostate) | Not specified |
GI₅₀ is the concentration that elicits 50% inhibition of cell growth.[5]
From these data, a clear trend emerges: the nature and position of substituents on the piperidine ring profoundly influence cytotoxic activity. For instance, in the piperidine-morpholine series, the presence of specific substitutions is crucial for potency, with the unsubstituted analog showing minimal activity.[2] Similarly, for piperidine sulfone hydroxamic acids, specific substitutions are key to both potency against target enzymes and favorable pharmacokinetic profiles.[4]
Deciphering the Mechanisms of Action: Key Signaling Pathways
The anticancer effects of many substituted piperidine compounds are mediated through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.[2] A significant number of these derivatives have been shown to target pathways that are often dysregulated in cancer.[2][6]
Several crucial signaling pathways are regulated by piperidine and its derivatives, including STAT-3, NF-κB, and PI3K/Akt.[6] These compounds can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells.[6] Furthermore, piperidine compounds can induce apoptosis through the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax:Bcl-2 ratio ultimately leads to the activation of caspases-3, -8, and -9, culminating in programmed cell death.[6][8]
Caption: Key signaling pathways modulated by cytotoxic piperidine compounds.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel chemical entities is a critical step in drug discovery.[3] In vitro cytotoxicity assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells.[3][9]
Workflow for In Vitro Cytotoxicity Assessment
A typical workflow for assessing the in vitro cytotoxicity of novel substituted piperidine compounds integrates multiple assays to provide a comprehensive understanding of their biological effects.
Caption: Experimental workflow for assessing the in vitro cytotoxicity of novel compounds.
Detailed Methodologies
Reproducibility is paramount in scientific research. The following are step-by-step protocols for commonly employed cytotoxicity assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells, which is an indicator of cell viability.[3][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell death by measuring the activity of the cytosolic enzyme LDH in the culture medium, which indicates a loss of cell membrane integrity.[3][11]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells).
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3]
-
Cell Culture and Treatment: Culture and treat cells with the piperidine compound in 6-well plates.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Substituted piperidine compounds represent a promising class of molecules with significant cytotoxic potential against various cancer cell lines. The structure-activity relationship is a critical determinant of their efficacy, with specific substitutions on the piperidine ring being essential for potent anticancer activity. The cytotoxic effects of these compounds are often mediated through the modulation of key signaling pathways that control cell survival and apoptosis. A multi-assay approach, including assessments of cell viability, membrane integrity, and the mechanism of cell death, is crucial for a comprehensive evaluation of their therapeutic potential. This guide provides a framework for the comparative analysis of substituted piperidine compounds, aiding researchers in the rational design and development of novel anticancer agents.
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.).
- The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds - Benchchem. (n.d.).
- Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC - NIH. (n.d.).
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
- In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9).
- A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel 1,5-Benzodiazepines - Benchchem. (n.d.).
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
- Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. - ResearchGate. (n.d.).
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. (n.d.).
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers. (n.d.).
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF - ResearchGate. (2024, November 5).
- Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed. (2024, October 28).
- Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.).
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (2025, April 30).
- Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed. (n.d.).
- (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - ResearchGate. (2017, November 2).
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (2016, March 17).
- Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide - Benchchem. (n.d.).
- Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - MDPI. (n.d.).
- Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.).
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - ResearchGate. (2020, May 11).
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(2-Ethyl-1-piperidinyl)aniline for Laboratory Professionals
The causality behind these procedures is rooted in the known hazards of similar chemical classes. Aromatic amines can be toxic, with some being recognized carcinogens, and are often readily absorbed through the skin.[1] Piperidine and its derivatives can be flammable, corrosive, and irritating to the respiratory system.[2] Therefore, a cautious and informed approach is paramount.
Part 1: Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, it is critical to be prepared. The following precautions are essential when handling 4-(2-Ethyl-1-piperidinyl)aniline.
Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, as well as the hazards associated with aromatic amines, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required.[3]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[4] Contaminated gloves should be removed and disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[4]
-
Respiratory Protection: All handling of 4-(2-Ethyl-1-piperidinyl)aniline should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the standard.[4]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.
-
Storage of Unused Product: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3][6]
Part 2: Step-by-Step Disposal Protocol
The recommended method for the disposal of 4-(2-Ethyl-1-piperidinyl)aniline is through a licensed professional waste disposal service, which will typically use chemical incineration.[5][7] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste.[4]
Waste Identification and Segregation
The principle of waste segregation is to prevent inadvertent and potentially dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for 4-(2-Ethyl-1-piperidinyl)aniline and any materials contaminated with it.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(2-Ethyl-1-piperidinyl)aniline".
-
Incompatibility: Do not mix this waste with incompatible materials. Key incompatibilities for related compounds include:
Containerization
Proper containerization is crucial to prevent leaks and ensure safe transport.
-
Select an Appropriate Container: Use a chemically compatible and leak-proof container with a secure, sealable lid.[10] It is permissible to reuse an empty reagent bottle, provided it is clean and the original label is completely defaced or removed.[10]
-
Fill Level: Do not overfill the waste container. Leave at least 5-10% of headspace to allow for vapor expansion.[11]
-
Container Integrity: Keep the exterior of the waste container clean and free of contamination.
On-site Storage and Collection
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA near the point of generation.[10] This area should be well-ventilated and away from general laboratory traffic.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate any potential leaks or spills.
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
The logical flow for waste management can be visualized as follows:
Caption: Waste Disposal Workflow for 4-(2-Ethyl-1-piperidinyl)aniline.
Part 3: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
The response to a spill depends on its magnitude.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[7]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.[4]
-
Clean the spill area with soap and water.
-
Report the incident to your supervisor.
-
-
Large Spills (>100 mL):
Exposure Response
The following table summarizes the immediate first aid measures required for different types of exposure, based on data for similar chemical classes.[4][13]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Decision Tree for Emergency Response
Caption: Emergency Response Decision Matrix.
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment. This commitment to meticulous chemical handling and disposal is the bedrock of trustworthy and authoritative scientific research.
References
- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline.
- MilliporeSigma. (2024).
- Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2025).
- BenchChem. (2025).
- Fisher Scientific. (2025).
- ACS Publications. (2023).
- McGill University. Chemical waste | Hazardous Waste Management.
- Standard Oper
- Fisher Scientific. (2025). SAFETY DATA SHEET - (1-Ethyl-4-piperidinyl)methanamine.
- Angene Chemical. (2021).
- Fisher Scientific. (2009).
- Fisher Scientific. (2025).
- Fisher Scientific.
- Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Hubergroup Italia S.p.A. (2022).
- Uniprox. (2023).
- BenchChem. (2025). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
- U.S. Environmental Protection Agency. (2026). Management of Hazardous Waste Pharmaceuticals.
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
Sources
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- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 12. bu.edu [bu.edu]
- 13. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 4-(2-Ethyl-1-piperidinyl)aniline
Handling Guide: 4-(2-Ethyl-1-piperidinyl)aniline Operational Safety & Logistics for Advanced Research [1][2]
Executive Safety Summary
Status: High-Alert Intermediate Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitization, Serious Eye Damage, Potential Carcinogen.[2] Critical Warning: This compound is an aniline derivative. Like many aromatic amines, it poses a risk of methemoglobinemia (interference with oxygen transport in blood) upon exposure. Its lipophilic piperidine moiety enhances dermal absorption, making skin contact a critical vector for systemic toxicity.
Immediate Action Required:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood or glovebox.
-
PPE Standard: Double-gloving (Nitrile + Laminate/Silver Shield) is mandatory for all direct handling.[1][2]
-
Medical Surveillance: Personnel with G6PD deficiency should be restricted from handling due to increased susceptibility to aniline-induced hemolysis.[1][2]
Chemical Profile & Hazard Analysis (Read-Across Methodology)
Note: Specific toxicological data for the 2-ethyl isomer is limited.[1][2] The following profile is derived via "Read-Across" from the structural parent 1-(4-aminophenyl)piperidine (CAS 2359-60-6) and general aniline/piperidine toxicology.
| Property | Data / Inference | Operational Implication |
| Chemical Structure | Aniline ring coupled to a 2-ethylpiperidine ring.[1][2] | Lipophilic nature facilitates rapid skin absorption. |
| Physical State | Likely a viscous oil or low-melting solid (based on MW ~204 g/mol ).[1][2] | High viscosity may complicate transfer; heating may increase vapor pressure. |
| GHS Classification | Danger | |
| H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[3][4] | Zero-tolerance for skin contact. | |
| H317: May cause an allergic skin reaction.[1][2][3] | Sensitizer: Dedicated lab coats required. | |
| H318: Causes serious eye damage.[3][4][5][6][7] | Face Shield required for volumes >10 mL. | |
| H373: May cause damage to organs (Blood, Liver, Kidney). | Chronic exposure monitoring advised. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent breakthrough—the permeation of the chemical through protective material at the molecular level.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection (Layer 1 - Inner) | Nitrile (4 mil) | Tactile sensitivity; protects against incidental splashes of solvents used.[1][2] |
| Hand Protection (Layer 2 - Outer) | Silver Shield / 4H Laminate or Viton | CRITICAL: Standard nitrile degrades rapidly against aromatic amines.[1][2] Laminate offers >480 min breakthrough time. |
| Respiratory Protection | P100 / OV Cartridge (if outside hood) | Only for emergency spill cleanup. Routine work must be in a fume hood.[5] |
| Eye/Face Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of severe, irreversible corneal damage from the basic piperidine moiety. |
| Body Protection | Tyvek Lab Coat (Disposable) | Cotton coats absorb anilines, creating a long-term exposure source.[1][2] Use disposable sleeves for high-risk transfers.[1][2] |
PPE Decision Logic (DOT Diagram)
Caption: Decision logic for selecting appropriate PPE based on operational volume and risk level.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Decontamination Zone: Line the fume hood work surface with an absorbent, plastic-backed mat (e.g., Benchkote). This captures micro-droplets and allows for easy disposal.
-
Atmosphere: Verify hood flow is >100 fpm.
-
Weighing:
Phase 2: Reaction Setup
-
Solvent Choice: Anilines can be prone to oxidation. Degas solvents (Sparge with N2/Ar) if the reaction is sensitive, though 4-(2-ethyl-1-piperidinyl)aniline is relatively stable.[1][2]
-
Addition: Add the aniline solution slowly to the reaction mixture, especially if using electrophiles (acid chlorides, isocyanates) to control exotherms.
-
Temperature: If heating is required, use a silicone oil bath or heating block. Do not use a water bath if the reaction involves water-sensitive reagents, as a flask rupture could lead to a steam/chemical explosion.[1][2]
Phase 3: Quenching & Workup[1]
-
Acidification: If quenching a reaction, be aware that adding acid will protonate the aniline and piperidine nitrogens, making the compound water-soluble.[2] This is useful for extraction but generates heat.
-
Extraction: When extracting with organic solvents (DCM, EtOAc), the free base (neutral form) will partition into the organic layer.
-
Caution: The aqueous layer may still contain trace anilines. Treat all aqueous waste as hazardous.
-
Emergency Response & Decontamination
Exposure Response
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. Do not pause to remove contact lenses initially (flush over them if necessary, then remove).
Spill Management Workflow
Caption: Protocol for categorizing and responding to chemical spills.
Waste Management & Disposal
Disposal Code: D003 (Reactive) or U012 (Aniline derivative reference) depending on local regulations. Crucial Rule: Never dispose of amine wastes down the drain. They are toxic to aquatic life (GHS H400).
| Waste Stream | Handling Procedure |
| Solid Waste | Contaminated gloves, mats, and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic Solid Waste - Aniline Derivative."[1][2] |
| Liquid Waste | Collect in a dedicated "Organic Alkali/Amine" carboy. Do not mix with strong acids (exotherm risk) or oxidizers (fire risk). |
| Sharps | Syringes used for transfer must be uncapped and placed directly into a rigid sharps container to prevent needle-stick injuries (a high-risk injection vector).[1][2] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10703400, 4-(2-(piperidin-1-yl)ethyl)aniline. Retrieved from [Link](Used for structural analog safety data).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link](Authoritative source for aniline-class hazards).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved from [Link].
Sources
- 1. Ethyl 4-anilinopiperidine-1-carboxylate | C14H20N2O2 | CID 43756052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
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- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemos.de [chemos.de]
- 10. chemicalbook.com [chemicalbook.com]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
